3-(2-Methoxyphenoxy)propan-1-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-(2-methoxyphenoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-9-5-2-3-6-10(9)13-8-4-7-11/h2-3,5-6H,4,7-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYVHBXLANTDMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389983 | |
| Record name | 3-(2-Methoxyphenoxy)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3245-88-3 | |
| Record name | 3-(2-Methoxyphenoxy)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-methoxyphenoxy)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for 3-(2-Methoxyphenoxy)propan-1-amine
The synthesis of this compound is primarily achieved through well-established methods in organic chemistry. These routes offer reliable and efficient means to construct the characteristic aryloxypropanamine scaffold.
Nucleophilic Substitution Approaches Utilizing Phenol-Alkylamine Coupling
A cornerstone of the synthesis of this compound is the Williamson ether synthesis, a classic and robust method for forming ether linkages. This approach involves the reaction of a phenoxide with an alkyl halide. In the context of the target molecule, this translates to the coupling of guaiacol (2-methoxyphenol) with a 3-halopropan-1-amine derivative.
The reaction is initiated by the deprotonation of guaiacol with a suitable base, such as sodium hydroxide or potassium carbonate, to generate the more nucleophilic guaiacoxide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the 3-halopropan-1-amine, leading to the displacement of the halide and the formation of the desired ether bond. The choice of the halogen in the propanamine derivative can influence the reaction rate, with iodides generally being more reactive than bromides or chlorides. To prevent side reactions, such as the self-condensation of the haloamine, it is often advantageous to use an N-protected haloamine, followed by a deprotection step.
| Starting Material 1 | Starting Material 2 | Base | Solvent | Temperature (°C) | Reaction Time (h) |
| Guaiacol | 3-Chloropropan-1-amine | Sodium Hydroxide | Ethanol | Reflux | 12-24 |
| Guaiacol | N-(3-Bromopropyl)phthalimide | Potassium Carbonate | Dimethylformamide (DMF) | 80-100 | 6-12 |
This table represents typical reaction conditions and may vary based on specific literature procedures.
Reduction of Nitrile Precursors
An alternative and effective strategy for the synthesis of this compound involves the reduction of a nitrile precursor, namely 3-(2-methoxyphenoxy)propanenitrile. This method offers a different disconnection approach and can be particularly useful depending on the availability of starting materials.
The synthesis of the nitrile precursor is typically achieved through the cyanoethylation of guaiacol, where guaiacol is reacted with acrylonitrile in the presence of a base. The resulting 3-(2-methoxyphenoxy)propanenitrile can then be reduced to the corresponding primary amine. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation, using catalysts such as Raney nickel or palladium on carbon under a hydrogen atmosphere, is a common and scalable method. Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent can also be used to effect this reduction.
| Nitrile Precursor | Reducing Agent/Catalyst | Solvent | Pressure (psi) | Temperature (°C) |
| 3-(2-Methoxyphenoxy)propanenitrile | Raney Nickel, H₂ | Methanol/Ammonia | 50-100 | 50-80 |
| 3-(2-Methoxyphenoxy)propanenitrile | Palladium on Carbon, H₂ | Ethanol | 50-100 | 25-50 |
| 3-(2-Methoxyphenoxy)propanenitrile | Lithium Aluminum Hydride | Tetrahydrofuran (THF) | N/A | 0 to reflux |
This table provides examples of reduction conditions and specific parameters can be optimized.
Chemoenzymatic Synthesis Approaches
The field of biocatalysis offers promising avenues for the synthesis of chiral amines and their derivatives with high enantioselectivity. While specific chemoenzymatic routes to this compound are not extensively documented in the literature, the principles of this approach are applicable. Enzymes such as transaminases and amine dehydrogenases are capable of catalyzing the formation of amines from corresponding ketones or aldehydes.
A potential chemoenzymatic strategy could involve the enzymatic reductive amination of a suitable keto-ether precursor. This would entail the use of an amine dehydrogenase or a transaminase in the presence of an ammonia source to convert a ketone to the desired amine. This approach would be particularly valuable for the synthesis of enantiomerically enriched versions of this compound, which could be of interest for certain pharmaceutical applications. The development of such a chemoenzymatic route would align with the growing demand for greener and more sustainable synthetic methods.
Multi-step Synthetic Sequences in Complex Molecule Construction
The utility of this compound is prominently highlighted by its role as a key building block in the synthesis of more complex and pharmacologically active molecules. Its bifunctional nature, possessing both a nucleophilic amine and a modifiable aromatic ring, makes it a valuable intermediate.
A notable example of its application is in the synthesis of impurities of the antihypertensive drug Carvedilol. In these synthetic sequences, this compound can be involved in the formation of byproducts through its reaction with other intermediates in the Carvedilol synthesis. For instance, it can react with epoxide intermediates to form undesired amino alcohol structures. The deliberate synthesis and characterization of these impurities are crucial for quality control in the pharmaceutical industry.
Furthermore, the structurally related compound, Nisoxetine, which is (RS)-3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine, underscores the importance of the 2-methoxyphenoxy)propan-1-amine core in medicinal chemistry. The synthesis of Nisoxetine and its analogs often involves the construction of this core structure, followed by further modifications. Similarly, the synthesis of the antianginal drug Ranolazine involves the key intermediate 1-(2-methoxyphenoxy)-2,3-epoxypropane, which is synthesized from guaiacol and epichlorohydrin. This epoxide can then be opened by an amine to generate a structure analogous to that derived from this compound.
Novel Synthetic Strategies and Method Development
While the established synthetic routes to this compound are robust, research into novel synthetic methodologies continues to be an active area. These efforts are often focused on improving efficiency, reducing environmental impact, and accessing new chemical space.
Recent advancements in catalysis have led to the development of new methods for the O-alkylation of phenols. For example, metal-catalyzed cross-coupling reactions and the use of novel activating agents for alcohols are being explored as alternatives to the classical Williamson ether synthesis. These methods may offer advantages in terms of milder reaction conditions and broader substrate scope.
Furthermore, flow chemistry and microwave-assisted synthesis are being increasingly employed to accelerate reaction times and improve yields in the synthesis of a wide range of organic compounds, including aryloxypropanamines. The application of these technologies to the synthesis of this compound could lead to more efficient and scalable manufacturing processes.
Mechanistic Investigations of Key Synthetic Reactions
The primary synthetic route to this compound, the Williamson ether synthesis, proceeds through a well-understood Sₙ2 (bimolecular nucleophilic substitution) mechanism. In this concerted process, the guaiacoxide anion attacks the carbon atom bearing the leaving group (a halide) from the backside, leading to an inversion of stereochemistry if the carbon is chiral. The reaction rate is dependent on the concentration of both the phenoxide and the alkyl halide. The use of a primary alkyl halide, such as in 3-halopropan-1-amine, is crucial to favor the Sₙ2 pathway and minimize the competing E2 (bimolecular elimination) reaction, which becomes more prevalent with secondary and tertiary alkyl halides. The choice of solvent also plays a critical role, with polar aprotic solvents like DMF or DMSO generally favoring the Sₙ2 reaction by solvating the cation of the base and leaving the nucleophilic anion more reactive.
The reduction of the nitrile precursor, 3-(2-methoxyphenoxy)propanenitrile, via catalytic hydrogenation involves the adsorption of the nitrile onto the surface of the metal catalyst, followed by the sequential addition of hydrogen atoms to the carbon-nitrogen triple bond. The reaction proceeds through an imine intermediate, which is further reduced to the primary amine. The choice of catalyst and reaction conditions can influence the selectivity of the reaction and prevent the formation of secondary and tertiary amine byproducts.
Stereoselective Synthesis and Enantiomeric Resolution
The synthesis of specific enantiomers of this compound is critically dependent on the stereochemistry of its precursors, most notably 3-(2-methoxyphenoxy)propane-1,2-diol. The presence of a chiral center in this diol necessitates stereoselective synthetic strategies to produce enantiomerically pure amines.
Enantioselective Resolution Techniques for Related Diols
The enantiomers of this compound are typically derived from the corresponding enantiomerically pure 3-(2-methoxyphenoxy)propane-1,2-diol. A key strategy for obtaining these chiral diols is the enantioselective resolution of a racemic mixture. Biocatalytic kinetic resolution has been reported as an effective method for this purpose.
Kinetic resolution involves the use of enzymes, such as lipases and esterases, to selectively catalyze a reaction on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. For diols related to 3-(2-methoxyphenoxy)propane-1,2-diol, this has been achieved through the asymmetric hydrolysis of their corresponding cyclic carbonates. A variety of esterases and lipases have been screened for this purpose, with Pig Liver Esterase and Novozym® 435 showing notable selectivity. researchgate.net This enzymatic approach allows for the separation of enantiomers, providing access to the unconverted enantiomer in high enantiomeric excess. researchgate.net
| Enzyme | Selectivity (E-value) | Substrate Type |
|---|---|---|
| Pig Liver Esterase | 38 | Cyclic Carbonates from Glycerol Derivatives |
| Novozym® 435 | 49 | Cyclic Carbonates from Glycerol Derivatives |
Impact of Chiral Centers on Synthetic Outcomes
The stereochemical configuration of the starting material directly dictates the stereochemistry of the final amine product. The synthesis of an enantiomerically pure amine, such as (S)-3-(2-methoxyphenoxy)propan-1-amine or (R)-3-(2-methoxyphenoxy)propan-1-amine, requires a synthetic route that proceeds with either retention or a predictable inversion of configuration at the chiral center.
Starting with an enantiomerically pure diol, for example, (S)-3-(2-methoxyphenoxy)propane-1,2-diol, the hydroxyl groups can be chemically modified to introduce the amine functionality. nih.gov A common pathway involves converting one of the hydroxyl groups into a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an amine source (like ammonia or an azide followed by reduction). The stereochemical outcome of this SN2 reaction is an inversion of configuration at the reaction center. Therefore, to synthesize (R)-3-(2-methoxyphenoxy)propan-1-amine, one might start with the (S)-diol precursor. Controlling the regioselectivity of the initial modification of the diol is also crucial to ensure the amine is introduced at the desired position.
Reaction Chemistry of the Amine Functional Group
The primary amine group in this compound is the molecule's most reactive site, characterized by the lone pair of electrons on the nitrogen atom. This makes it both basic and nucleophilic, enabling it to participate in a wide range of chemical transformations.
Nucleophilic Substitution Reactions
As a potent nucleophile, the primary amine of this compound readily reacts with various electrophiles. A common example is its reaction with alkyl halides in nucleophilic substitution reactions. youtube.com This process, however, can be challenging to control. The initial reaction produces a secondary amine, which is often more nucleophilic than the starting primary amine. Consequently, the reaction can proceed further to yield a tertiary amine and ultimately a quaternary ammonium salt. youtube.com This lack of selectivity often results in a mixture of products. youtube.com
When carried out in solvents with low permittivity, nucleophilic aromatic substitutions involving amines can exhibit complex kinetics, sometimes showing a third-order dependence on the amine concentration. sapub.org This behavior has been explained by a "dimer nucleophile" mechanism, where an amine dimer acts as the effective nucleophile. sapub.org
| Product Type | General Structure |
|---|---|
| Secondary Amine | R-NH-CH₂(CH₂)₂O-Ph-OCH₃ |
| Tertiary Amine | R₂-N-CH₂(CH₂)₂O-Ph-OCH₃ |
| Quaternary Ammonium Salt | [R₃-N-CH₂(CH₂)₂O-Ph-OCH₃]⁺X⁻ |
Complex Formation with Metal Ions
The lone pair of electrons on the nitrogen atom allows primary amines to act as Lewis bases and form coordination complexes with transition metal ions. docbrown.info this compound can function as a monodentate ligand, donating its electron pair to form a dative covalent bond with an empty orbital of a central metal ion, such as copper(II), nickel(II), or cobalt(II). docbrown.info
When an aqueous solution of the amine is added to a solution containing a hydrated metal ion like hexaaquacopper(II) ([Cu(H₂O)₆]²⁺), a ligand exchange reaction occurs. Typically, an initial precipitate of the metal hydroxide is formed, which then dissolves in excess amine to form a soluble ammine complex. docbrown.info The resulting complexes often exhibit distinct colors, such as the deep blue solution formed with copper(II) ions. docbrown.info The coordination number of the metal ion is typically maintained, with the amine molecules replacing the water ligands.
| Metal Ion | Example Complex Ion | Coordination Number | Geometry |
|---|---|---|---|
| Copper(II) (Cu²⁺) | [Cu(C₁₀H₁₅NO₂)₄(H₂O)₂]²⁺ | 6 | Octahedral |
| Nickel(II) (Ni²⁺) | [Ni(C₁₀H₁₅NO₂)₆]²⁺ | 6 | Octahedral |
| Cobalt(II) (Co²⁺) | [Co(C₁₀H₁₅NO₂)₆]²⁺ | 6 | Octahedral |
Oxidation and Reduction Reactions
The amine functional group can undergo both oxidation and reduction, although reduction reactions typically apply to precursor functional groups used in its synthesis.
Oxidation: Primary amines can be oxidized to a variety of compounds, with the product depending on the specific oxidizing agent and reaction conditions. Mild oxidizing agents can convert the amine to an imine or nitrile. Stronger oxidizing agents can lead to more extensive oxidation.
Reduction: The primary amine group in this compound is already in a reduced state. However, this compound can be synthesized via the reduction of other nitrogen-containing functional groups. For instance, the corresponding nitrile, 3-(2-methoxyphenoxy)propanenitrile, can be reduced to the primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. Similarly, the reduction of a corresponding amide or oxime would also yield the target primary amine.
Role in Peptoid Synthesis
This compound serves as a critical submonomer in the synthesis of peptoids, which are a class of peptide mimics known as poly-N-substituted glycines. nih.govnih.gov These synthetic oligomers are of significant interest in drug design and molecular biology due to their resistance to proteolytic degradation, a common limitation of natural peptides. nih.govresearchgate.net The incorporation of this compound into a peptoid sequence introduces a specific side chain that can influence the final structure and function of the oligomer.
The primary method for peptoid synthesis is the solid-phase "submonomer" method developed by Zuckermann et al. nih.govnih.gov This technique involves a two-step iterative cycle on a solid support resin, allowing for the precise construction of a desired sequence. nih.gov this compound is introduced during the second step of this cycle.
The two-step cycle is detailed as follows:
Acylation: The synthesis begins with a resin-bound amine, which is acylated using an α-haloacetic acid, typically bromoacetic acid, activated with a coupling agent like N,N'-diisopropylcarbodiimide (DIC). nih.govescholarship.org This step forms an α-bromoacetamide intermediate on the solid support.
Nucleophilic Displacement: The primary amine of this compound is then introduced. It acts as a nucleophile, displacing the bromide from the α-bromoacetamide intermediate. nih.gov This reaction forms an N-substituted glycine monomer, successfully incorporating the 2-methoxyphenoxypropyl side chain onto the peptoid backbone. nih.gov
This cycle is repeated with different primary amines to build a sequence-defined peptoid oligomer. nih.govnih.gov The versatility of the submonomer method lies in the vast commercial availability of diverse primary amines, which allows for the creation of an enormous chemical space for peptoid libraries. nih.gov The use of this compound provides a side chain with specific steric and electronic properties, contributing to the potential for creating unique secondary structures and biological activities. nsf.gov
Table 1: The Submonomer Method for Peptoid Synthesis
| Step | Reaction | Reagents | Result |
|---|---|---|---|
| 1. Acylation | The resin-bound amine is acylated at the α-carbon. | Bromoacetic acid, N,N'-diisopropylcarbodiimide (DIC) | Formation of an α-bromoacetamide intermediate on the solid support. |
| 2. Displacement | this compound displaces the bromide. | this compound | Incorporation of the N-(3-(2-methoxyphenoxy)propyl) side chain. |
Synthetic Applications as a Building Block in Organic Chemistry
The chemical structure of this compound, featuring a reactive primary amine and an aryloxy ether moiety, makes it a valuable building block for more complex molecules in various fields of applied chemistry.
Precursor in Pharmaceutical Synthesis
This compound and its structural isomers are important intermediates in the synthesis of various pharmaceutical compounds. The amine group serves as a handle for reactions such as amide bond formation and reductive amination, allowing for its incorporation into larger molecular frameworks.
One notable application is in the synthesis of heterocyclic compounds, which are core structures in many medicinal agents. For instance, the related isomer 3-(4-methoxyphenoxy)propan-1-amine is a key precursor for creating 1,4-benzothiazepine derivatives. This synthesis involves a cyclization reaction between the amine and a substituted 2-aminothiophenol, where the amine group participates in forming the seven-membered heterocyclic ring. The aryloxypropanamine portion of the molecule often forms a critical side chain that modulates the pharmacological properties of the final compound.
Furthermore, the aryloxypropanamine scaffold is a component of molecules investigated for their activity on the central nervous system. This structural motif is found in compounds designed as dual 5-HT1A receptor antagonists and selective serotonin (B10506) reuptake inhibitors (SSRIs). The specific nature of the aryloxy group and the amine substitution can significantly influence receptor binding and selectivity.
The adaptability of this compound makes it a useful component for generating libraries of diverse compounds for high-throughput screening in drug discovery campaigns. nih.gov
Table 2: Examples of Pharmaceutical Scaffolds Derived from Aryloxypropanamines
| Scaffold Class | Synthetic Role of Aryloxypropanamine | Potential Therapeutic Area |
|---|---|---|
| 1,4-Benzothiazepines | The amine group participates in a cyclization reaction to form the core heterocyclic ring. | CNS disorders, cardiovascular diseases |
| Azaflavones (2-Aryl-4-quinolones) | Can serve as a side chain precursor, attached to the quinolone core to modify activity. mdpi.com | Anticancer agents |
| Phenoxypropanolamines | Forms the core structure, which is subsequently modified. An example is the synthesis of Betaxolol. google.com | Beta-blockers for cardiovascular conditions |
Intermediate in Agrochemical Synthesis
While specific, high-volume applications of this compound in the agrochemical industry are not as extensively documented as its pharmaceutical uses, its structural motifs are relevant to the design of bioactive molecules. Structurally simpler related compounds, such as 3-methoxypropylamine, are utilized as intermediates in the synthesis of herbicides. google.com
Table 3: Chemical Compounds Mentioned
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 3245-88-3 | C₁₀H₁₅NO₂ |
| 3-(4-Methoxyphenoxy)propan-1-amine | 100841-00-7 | C₁₀H₁₅NO₂ |
| 3-methoxypropylamine | 5332-73-0 | C₄H₁₁NO |
| N,N'-diisopropylcarbodiimide (DIC) | 693-13-0 | C₇H₁₄N₂ |
| Bromoacetic acid | 79-08-3 | C₂H₃BrO₂ |
| Betaxolol | 63659-18-7 | C₁₈H₂₉NO₃ |
| 1,4-Benzothiazepine | 294-93-9 | C₈H₇NS |
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through various NMR experiments, it is possible to determine the connectivity of atoms and the spatial relationships between them.
¹H NMR Spectral Analysis and Signal Assignment
The protons on the aromatic ring would appear in the downfield region, typically between 6.8 and 7.2 ppm, with their specific chemical shifts and splitting patterns being influenced by the positions of the methoxy (B1213986) and propoxy substituents. The singlet for the methoxy group (-OCH₃) protons would likely be observed around 3.8 ppm. The protons of the propyl chain would show characteristic multiplets. The two protons adjacent to the oxygen atom (-O-CH₂-) are expected to be the most deshielded of the propyl group, followed by the protons adjacent to the amine group (-CH₂-NH₂). The central methylene group (-CH₂-) protons would likely appear as a quintet or a complex multiplet due to coupling with the adjacent methylene groups. The amine protons (-NH₂) typically appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
Predicted ¹H NMR Data for 3-(2-Methoxyphenoxy)propan-1-amine
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic-H | 6.8 - 7.2 | Multiplet |
| -OCH₃ | ~3.8 | Singlet |
| -O-CH₂- | Downfield multiplet | Triplet |
| -CH₂-NH₂ | Upfield multiplet | Triplet |
| -CH₂- (central) | Intermediate multiplet | Quintet |
¹³C NMR Spectroscopy for Carbon Backbone Characterization
Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is not available in the public domain. However, based on established chemical shift values for analogous structures, a predicted ¹³C NMR spectrum can be outlined. This spectrum would provide a count of the unique carbon environments within the molecule.
The aromatic carbons would resonate in the range of 110-160 ppm. The carbon atom of the methoxy group is expected around 55-60 ppm. The carbons of the propyl chain would appear in the upfield region of the spectrum. The carbon attached to the oxygen atom (-O-CH₂) would be the most downfield of the aliphatic carbons, followed by the carbon attached to the nitrogen atom (-CH₂-NH₂). The central methylene carbon (-CH₂-) would be the most upfield of the propyl chain carbons.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-O | 145 - 160 |
| Aromatic C-H | 110 - 130 |
| -OCH₃ | 55 - 60 |
| -O-CH₂- | 65 - 75 |
| -CH₂-NH₂ | 35 - 45 |
2D NMR Techniques for Connectivity and Conformation
To unambiguously assign the proton and carbon signals and to determine the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.
A COSY spectrum would reveal the coupling relationships between protons, specifically confirming the connectivity of the propyl chain protons. Cross-peaks would be expected between the -O-CH₂- and the central -CH₂- protons, and between the central -CH₂- and the -CH₂-NH₂ protons.
An HSQC spectrum would correlate each proton signal with its directly attached carbon atom. This would allow for the definitive assignment of the ¹³C NMR signals based on the already assigned ¹H NMR spectrum. For instance, the proton signal assigned to the -O-CH₂- group would show a cross-peak with the corresponding carbon signal in the HSQC spectrum.
While experimental 2D NMR data is not currently available, these techniques represent the standard approach for the complete structural elucidation of such molecules in a research setting.
Vibrational Spectroscopy: FT-IR and FT-Raman Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule and can also be used to study conformational isomers.
Identification of Key Functional Group Vibrations
The FT-IR and FT-Raman spectra of this compound would be expected to show characteristic absorption bands corresponding to its primary amine, ether, and aromatic functionalities.
For the primary amine group (-NH₂), characteristic N-H stretching vibrations are expected in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region corresponding to symmetric and asymmetric stretching modes. An N-H bending vibration (scissoring) is anticipated around 1590-1650 cm⁻¹.
The aromatic part of the molecule would give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The ether linkage (Ar-O-C) would be characterized by strong asymmetric C-O-C stretching bands, typically in the 1200-1275 cm⁻¹ region for aryl alkyl ethers.
Expected Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |
| N-H Bend (scissoring) | 1590 - 1650 | |
| Aromatic Ring | C-H Stretch | > 3000 |
| C=C Stretch | 1450 - 1600 | |
| Ether (Ar-O-C) | C-O-C Asymmetric Stretch | 1200 - 1275 |
Conformational Studies via Vibrational Modes
The flexibility of the propanoxy chain in this compound allows for the existence of different conformational isomers (conformers). These conformers can sometimes be distinguished by subtle shifts in their vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹). By comparing experimental FT-IR and FT-Raman spectra with theoretically calculated spectra for different possible conformers, it may be possible to deduce the predominant conformation of the molecule in a given state (e.g., solid or solution). However, without experimental data, a detailed conformational analysis is not feasible.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound by analyzing its mass-to-charge ratio and fragmentation behavior.
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound, with a molecular formula of C10H15NO2, the theoretical exact mass can be calculated. chemicalbook.compharmaffiliates.com An experimental HRMS analysis would aim to measure this mass to within a few parts per million (ppm), offering strong evidence for the compound's identity. However, specific HRMS measurement data for this compound is not available in the reviewed literature.
Table 1: Theoretical Mass Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C10H15NO2 |
| Average Molecular Weight | 181.23 g/mol |
| Monoisotopic Mass | 181.11028 u |
| Experimental HRMS Data | Data not available |
Note: The table is interactive and can be sorted.
In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. The resulting pattern is a molecular fingerprint that helps in structure determination. For this compound, key fragmentation pathways would likely involve cleavage of the ether bond, the propyl chain, and the amine group. Analysis of these fragments would help confirm the connectivity of the methoxyphenoxy and aminopropane moieties. A detailed study of these fragmentation patterns has not been published.
X-ray Crystallography and Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the compound's structure, including bond lengths, bond angles, and conformation.
Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would reveal how the molecules are arranged in the crystal lattice. This includes the study of intermolecular forces, such as hydrogen bonding involving the amine group and potential π-stacking from the aromatic rings, which govern the material's solid-state properties. No crystallographic data or studies on the crystal packing of this specific compound are currently available in the public domain.
The study of how molecules self-assemble into larger, ordered structures is known as supramolecular chemistry. The functional groups in this compound (amine, ether, aromatic ring) could potentially direct its assembly into more complex architectures through non-covalent interactions. Research into the supramolecular assembly of this compound has not been reported in the available literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The absorption spectrum is characteristic of the chromophores present in the molecule. For this compound, the methoxy-substituted benzene ring is the primary chromophore. The UV-Vis spectrum would show absorption bands corresponding to π → π* transitions within the aromatic system. Specific data, such as the wavelength of maximum absorbance (λmax) and molar absorptivity values, are not documented in the searched scientific sources.
Table 2: UV-Vis Spectroscopy Data for this compound
| Parameter | Value |
|---|---|
| Wavelength of Maximum Absorbance (λmax) | Data not available |
| Molar Absorptivity (ε) | Data not available |
Note: The table is interactive and can be sorted.
Computational Chemistry and Theoretical Investigations
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules over time. For 3-(2-Methoxyphenoxy)propan-1-amine, such simulations would provide critical insights into its conformational landscape. Researchers could identify the most stable arrangements (conformers) of the molecule by simulating its movements in a virtual environment, such as in a solvent like water or in a vacuum. This analysis would involve examining the rotation around its flexible bonds, particularly the C-C and C-O bonds of the propanamine and ether linkages, to determine the preferred spatial orientations of the methoxyphenoxy group relative to the aminopropyl chain. Data from these simulations, such as dihedral angle distributions and potential energy surfaces, would be essential for understanding how the molecule's shape influences its interactions with other molecules. However, no specific studies applying MD simulations to this compound have been found.
Theoretical Studies of Reactivity and Reaction Mechanisms
The reactivity of this compound could be extensively studied using quantum chemistry methods like Density Functional Theory (DFT). These theoretical studies would help predict how the molecule behaves in chemical reactions. Key areas of investigation would include mapping the molecule's electron density to identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites. For instance, the nitrogen atom of the amine group is an expected nucleophilic center, while the aromatic ring could be susceptible to electrophilic attack.
Computational models could simulate reaction pathways, helping to determine the energy barriers (activation energies) for various potential transformations. This would allow for the prediction of reaction products and the elucidation of detailed step-by-step mechanisms. Such studies are fundamental for designing new synthetic routes involving this compound, yet specific research detailing these theoretical reactivity analyses for this compound is not available.
Non-Linear Optical (NLO) Properties and First-Order Hyperpolarizability
Non-linear optical (NLO) materials are of significant interest for applications in telecommunications and photonics. Computational methods can predict whether a molecule possesses NLO properties by calculating its polarizability and hyperpolarizability in the presence of an external electric field. For this compound, a theoretical study would involve calculating the first-order hyperpolarizability (β), a key indicator of NLO activity. These calculations would assess how the molecule's structure, particularly the interaction between the electron-donating methoxy (B1213986) and amine groups and the aromatic ring, contributes to its potential NLO response. Despite the importance of such properties, there are no published findings on the NLO characteristics or hyperpolarizability of this specific compound.
Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a computational technique that examines the distribution of electron density in a molecule, providing a detailed picture of its bonding and stability. An NBO analysis of this compound would reveal the nature of the interactions between its constituent atoms and functional groups.
Based on a comprehensive search of available scientific literature, there is no specific research data detailing the biological activity and pharmacological potential of the chemical compound This compound in the areas outlined in the request.
Therefore, it is not possible to generate the requested article with scientifically accurate information regarding its interactions with neurotransmitter systems or its receptor binding affinities.
While research exists for structurally similar compounds, such as the N-methylated analogue Nisoxetine, the strict requirement to focus solely on this compound prevents the inclusion of this information, as the pharmacological profiles of these two distinct molecules cannot be assumed to be identical.
The following sections, as requested in the outline, cannot be completed due to the lack of available data:
Biological Activity and Pharmacological Potential in Research5.1. Interactions with Neurotransmitter Systems5.1.1. Serotonin Pathway Modulation5.1.2. Dopamine Pathway Modulation5.1.3. Norepinephrine Pathway Interactions5.2. Receptor Binding Affinities and Modulatory Effects5.2.1. Alpha Adrenoceptor Binding α1, α2 5.2.2. Beta Adrenoceptor Binding β1
Receptor Binding Affinities and Modulatory Effects
D2-like and 5-HT1A Receptor Interactions
Research into the specific interactions of this compound with D2-like and 5-HT1A receptors is not available in the current scientific literature. However, the broader pharmacological context of these receptors is well-established. D2-like dopamine receptors are crucial targets for antipsychotic medications, and their interaction with 5-HT1A serotonin (B10506) receptors is a key area of investigation for developing improved schizophrenia therapies. Studies have shown that the formation of D2-5-HT1A receptor heteromers can lead to unique biochemical and functional properties distinct from the individual receptors. This interaction is thought to be important for the mechanism of action of several antipsychotic drugs.
The 5-HT1A receptor, a subtype of the serotonin receptor, is widely distributed throughout the brain and is involved in the modulation of mood and emotion. As such, it is a significant target for anxiolytic and antidepressant medications. Activation of 5-HT1A autoreceptors on serotonergic neurons in the raphe nuclei inhibits serotonin release, while activation of postsynaptic 5-HT1A receptors in regions like the hippocampus and cortex is believed to mediate the therapeutic effects of various psychotropic agents. The development of ligands with specific affinities for these receptors is an ongoing focus of pharmaceutical research.
Enzyme Inhibition Studies
There is no available research in the scientific literature regarding the β-Secretase (BACE1) inhibitory potential of this compound. BACE1 is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which are a pathological hallmark of Alzheimer's disease. The inhibition of BACE1 is therefore a primary therapeutic strategy being investigated for the treatment and prevention of Alzheimer's. The development of BACE1 inhibitors has been a significant focus of research, with numerous studies exploring different structural classes of compounds to identify potent and selective inhibitors.
Exploration of Antimicrobial Properties
While direct studies on the antimicrobial properties of this compound are not documented, research into the structurally related class of compounds, 1,3-bis(aryloxy)propan-2-amines, has revealed significant antimicrobial activity. These findings provide a basis for inferring the potential antimicrobial profile of structurally similar molecules.
Studies on synthetic 1,3-bis(aryloxy)propan-2-amines have demonstrated their efficacy against a range of Gram-positive bacteria. nih.govresearchgate.net This includes activity against clinically important pathogens such as Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis. nih.govresearchgate.net Notably, these compounds have also shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) strains, highlighting their potential to address antibiotic resistance. nih.gov The minimal inhibitory concentrations (MICs) for some of these compounds have been reported in the low microgram per milliliter range, indicating potent antibacterial action. nih.govresearchgate.net
Antibacterial Activity of 1,3-bis(aryloxy)propan-2-amine Derivatives
| Compound Derivative | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| CPD20 | MRSA | 2.5 |
| CPD21 | S. aureus | 5-10 |
| CPD21 | S. pyogenes | 5-10 |
| CPD22 | MRSA | 2.5-5 |
The mechanism of action for the antibacterial effects of 1,3-bis(aryloxy)propan-2-amines is thought to involve the disruption of essential microbial metabolic processes. nih.govresearchgate.net Docking studies and chemical similarity searches have suggested potential molecular targets for these compounds. nih.govresearchgate.net These include the cell division protein FtsZ, the quinolone resistance protein NorA, and the enoyl-[acyl-carrier-protein] reductase FabI. nih.govresearchgate.net By interfering with these key proteins, the compounds may inhibit bacterial cell division, efflux pump mechanisms, and fatty acid synthesis, respectively, leading to a bactericidal effect. nih.govresearchgate.net
In addition to antibacterial activity, the class of 1,3-bis(aryloxy)propan-2-amines has also been investigated for its antifungal properties. nih.govresearchgate.net Research has shown that certain derivatives within this class exhibit potent fungicidal activity against a variety of fungal pathogens. One notable example is 1,3-bis(3,4-dichlorophenoxy)propan-2-aminium chloride, which has demonstrated significant efficacy against dermatophytes and various Candida species, including resistant and multidrug-resistant clinical strains. researchgate.net The minimal inhibitory concentrations for this compound were found to be very low, indicating strong antifungal potential. researchgate.net
Antifungal Activity of 1,3-bis(3,4-dichlorophenoxy)propan-2-aminium chloride
| Fungal Group | MIC Range (µg/mL) |
|---|---|
| Dermatophytes | 0.39-3.12 |
| Candida spp. | 0.39-3.12 |
Antioxidant Properties Investigation
A review of available scientific data yielded no specific studies investigating the antioxidant properties of this compound.
Anticancer Activity Research
No direct research on the anticancer activity of this compound was found. It is important to distinguish this compound from structurally different molecules that may have been investigated for anticancer properties. For instance, significant research has been conducted on a naftopidil analogue, 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol (also known as HUHS1015), which has shown potential as an anticancer drug by inducing cell death in a wide variety of human cancer cell lines nih.govresearchgate.netmdpi.comnih.gov. However, HUHS1015 is a much larger and more complex molecule and is not a derivative of, nor structurally equivalent to, this compound.
Consistent with the lack of general anticancer research, no specific data from cytotoxicity studies of this compound in any cancer cell lines are available in the public domain.
Metabolism Studies and Biotransformation Pathways
There is no available information detailing the metabolism or biotransformation pathways of this compound in any biological system.
No studies assessing the in vitro metabolic stability of this compound have been found in the scientific literature. Methodologies for such assessments are well-established, often utilizing liver microsomes or hepatocytes to predict a compound's half-life and intrinsic clearance, but this has not been applied to the subject compound in any published research found nih.govnuvisan.comfrontiersin.org.
Identification of Metabolites
Currently, there are no available scientific studies that have identified the in vivo or in vitro metabolites of this compound. The metabolic pathways, including potential phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) reactions, have not been elucidated for this compound.
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
No published structure-activity relationship (SAR) studies for derivatives of this compound are available. Research detailing the synthesis of analogs and the subsequent evaluation of how structural modifications influence biological activity is absent from the current scientific literature. Consequently, there is no data to establish a relationship between the chemical structure of its derivatives and their potential pharmacological effects.
Scaffold Repurposing and Analog Design
The concept of using the this compound core structure, or scaffold, for the design of new bioactive molecules has not been explored in documented research. There are no available studies on repurposing this scaffold for different biological targets or on the systematic design of analogs based on this molecular framework.
Analytical Methodologies for Research Applications
Chromatographic Techniques for Analysis and Purification
Chromatography is a cornerstone for the separation, identification, and purification of 3-(2-Methoxyphenoxy)propan-1-amine. The choice of technique depends on the specific analytical goal, whether it is quantitative analysis, impurity profiling, or preparative isolation.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for assessing the purity of this compound. Due to the compound's aromatic ring, UV detection is highly effective. A common approach involves reverse-phase (RP) chromatography.
For a structurally similar compound, 2-(2-Methoxyphenoxy)ethyl amine, a successful separation has been achieved using an RP-HPLC method with a straightforward mobile phase consisting of acetonitrile (MeCN), water, and an acidifier like phosphoric or formic acid sielc.com. The acid is crucial for ensuring good peak shape by protonating the amine. This methodology is scalable and can be adapted for isolating impurities in preparative separations sielc.com. Analysis of other related lignin model compounds also utilizes C18 columns with water and acetonitrile mobile phases, with detection set around 230 nm acs.org.
A typical HPLC method for this compound could be developed using the following parameters:
Interactive Data Table: Illustrative HPLC Parameters
| Parameter | Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | Standard reverse-phase column offering good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure the amine is in its ionized form, preventing peak tailing. |
| Mobile Phase B | Acetonitrile (MeCN) | Organic modifier to elute the compound from the C18 column. |
| Gradient | 10% B to 90% B over 20 min | A gradient elution is effective for separating the main compound from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |
| Detector | UV-Vis Diode Array Detector | Set at ~278 nm, corresponding to the absorbance of the methoxyphenoxy chromophore acs.org. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
For highly sensitive and specific quantification, particularly in complex matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation power of HPLC with the precise detection and structural elucidation capabilities of mass spectrometry.
Method development for a primary amine like this compound would involve optimizing chromatographic conditions as described for HPLC and tuning the mass spectrometer parameters. Electrospray ionization (ESI) in positive mode is typically effective for amines as they readily accept a proton to form a stable [M+H]⁺ ion. The analysis is often performed in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity researchgate.netnih.gov. Method validation is performed according to established guidelines to ensure specificity, linearity, accuracy, and precision ijper.orgkuey.net.
Interactive Data Table: Representative LC-MS/MS Parameters
| Parameter | Condition | Purpose |
| LC System | UPLC/UHPLC | Provides high-resolution separation with shorter run times. |
| Column | C18 or similar RP column | Separates the analyte from matrix components. |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Standard mobile phase for LC-MS analysis of basic compounds. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes the primary amine to form [M+H]⁺. |
| MS Analyzer | Triple Quadrupole | Enables MRM for quantitative analysis. |
| MRM Transition | e.g., m/z 182.1 -> 108.1 | Parent Ion (Q1): [M+H]⁺ of the compound (C10H15NO2, MW=181.23). Product Ion (Q3): A characteristic fragment, such as the methoxyphenoxy moiety, used for quantification. |
| Collision Gas | Argon | Used to induce fragmentation in the collision cell (Q2). |
Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. While small, polar primary amines can exhibit poor chromatographic behavior (e.g., peak tailing) on standard non-polar columns, this can be overcome by derivatization researchgate.net.
Derivatization of the primary amine group, for instance through acylation with reagents like heptafluorobutyric anhydride, converts the polar amine into a less polar, more volatile derivative with excellent chromatographic properties publisso.de. This approach allows for high sensitivity, especially when coupled with detectors like a mass spectrometer (GC-MS) or an electron capture detector (GC-ECD) publisso.denih.gov. GC-MS provides the added benefit of mass spectral data, which can confirm the identity of the analyte and any impurities oup.comnih.gov.
Interactive Data Table: General GC-MS Parameters for Derivatized Aromatic Amines
| Parameter | Condition | Rationale |
| Derivatization | Acylation with Heptafluorobutyric Anhydride | Increases volatility and thermal stability, and improves peak shape publisso.de. |
| Column | HP-5ms or similar 5% phenyl-methylpolysiloxane | A versatile, low-polarity column suitable for a wide range of organic compounds. |
| Carrier Gas | Helium | Inert carrier gas providing good efficiency. |
| Inlet Mode | Splitless | Maximizes the transfer of analyte onto the column for trace analysis oup.com. |
| Oven Program | Initial 80°C, ramp to 240°C | Temperature programming is essential to separate compounds with different boiling points oup.com. |
| Detector | Mass Spectrometer (MS) | Provides both quantitative data (from total ion current) and qualitative data (from mass spectra). |
High-Performance Thin Layer Chromatography (HPTLC) offers a rapid and cost-effective method for the qualitative analysis of this compound. It can be used for reaction monitoring, purity checks, and identification.
For primary aromatic amines, detection on a standard silica plate often requires post-chromatographic derivatization, as the compound may not be strongly chromophoric under visible light nih.gov. Spraying the plate with a derivatizing reagent that reacts with the primary amine to produce a colored or fluorescent spot enhances detection researchgate.net. For example, reagents like cinnamaldehyde can react with aromatic primary amines to produce yellow spots, enabling visual detection rsc.org. The developed plate can then be analyzed densitometrically for semi-quantitative results.
For the purification of this compound on a preparative scale, column chromatography is indispensable. The basic nature of the amine functional group can lead to strong, sometimes irreversible, binding to the acidic silanol groups of standard silica gel, resulting in poor recovery and significant peak tailing.
To mitigate these issues, two common strategies are employed:
Modified Eluent: A small amount of a competitive base, such as triethylamine or ammonium hydroxide, is added to the mobile phase (e.g., dichloromethane/methanol). This base neutralizes the acidic sites on the silica surface, allowing the desired amine to elute with a much-improved peak shape biotage.com.
Alternative Stationary Phase: Using a less acidic or basic stationary phase, such as alumina or amine-functionalized silica, can provide a more inert surface for the separation of basic compounds. This often allows for the use of simpler, non-basic solvent systems like hexane/ethyl acetate biotage.com.
Spectrophotometric Methods
UV-Vis spectrophotometry is a simple and rapid technique for the quantitative analysis of this compound, provided it is the only absorbing species in the sample or its absorbance can be distinguished from impurities. The technique relies on the principle that the compound absorbs light in the ultraviolet region due to the electronic transitions within the methoxyphenoxy chromophore hunterlab.com.
The UV spectrum of the related compound 4-methoxyphenol shows absorption maxima around 222 nm and 282 nm sielc.com. Similarly, lignin structures containing aromatic rings exhibit absorption peaks around 201 nm and 278 nm acs.org. Therefore, a wavelength in the range of 275-285 nm would likely be suitable for quantifying this compound. A calibration curve can be constructed by measuring the absorbance of several standard solutions of known concentrations and then used to determine the concentration of unknown samples.
Purity Assessment and Impurity Profiling
Purity assessment is a critical step to confirm the quality of a chemical substance. For this compound, a combination of chromatographic and spectroscopic techniques is typically employed to establish a comprehensive purity profile. Impurity profiling involves the identification and quantification of unwanted chemical entities present in the compound, which may originate from the synthesis process or degradation over time. mt.com
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment due to its high resolution and sensitivity. actascientific.comijarst.in A reversed-phase HPLC method, often using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, would be suitable for separating the primary compound from its potential impurities. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in the molecule allows for strong chromophoric activity.
Gas Chromatography (GC), coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), can also be used, particularly for assessing volatile or semi-volatile impurities. Given the amine functional group, derivatization may sometimes be necessary to improve the chromatographic behavior and thermal stability of the analyte.
Related substances include impurities from the manufacturing process, such as unreacted starting materials, intermediates, and by-products. researchgate.netmedwinpublishers.com Degradation products are impurities that form during the storage or handling of the substance due to factors like exposure to light, heat, humidity, or oxidative conditions. ntnu.noum.edu.my
The primary synthetic route for aromatic ether amines often involves the reaction of a phenol (guaiacol) with a halo-propylamine derivative. Therefore, potential process-related impurities could include residual starting materials or by-products from side reactions. Degradation of the ether linkage or oxidation of the amine group are possible degradation pathways. ntnu.nonih.gov
The structural elucidation of these impurities is typically accomplished using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. mt.com Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful, as it provides molecular weight information for peaks separated by HPLC, aiding in their identification. ijarst.inespci.fr For definitive structural confirmation, impurities may need to be isolated and analyzed by NMR.
Table 1: Potential Related Substances and Degradation Products of this compound and Methods for Identification
| Potential Impurity | Origin | Typical Identification Method(s) |
| Guaiacol (2-Methoxyphenol) | Starting Material | HPLC-UV, GC-MS |
| 1-amino-3-chloropropane | Starting Material/Reagent | GC-MS (after derivatization), IC |
| Dimeric By-products | By-product | LC-MS, NMR |
| Oxidized Amine Products | Degradation | LC-MS |
| Ether Cleavage Products | Degradation | GC-MS, LC-MS |
Quantitative Analysis in Research Samples
For the accurate measurement of this compound in research samples (e.g., reaction mixtures, biological matrices), quantitative analytical methods are required. These methods must be sensitive, specific, and reproducible. acs.orgaragen.com
LC-MS/MS (tandem mass spectrometry) is a preferred technique for quantitative analysis due to its exceptional sensitivity and selectivity. jfda-online.com This method allows for the quantification of the target analyte at very low concentrations, even in complex sample matrices. semanticscholar.org The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, which monitors a specific precursor-to-product ion transition, minimizing interferences and enhancing specificity.
HPLC with UV detection can also be used for quantification, provided the sample matrix is relatively clean and the method demonstrates sufficient specificity and sensitivity for the intended application. actascientific.com This approach relies on creating a calibration curve by plotting the peak area response against a series of known standard concentrations.
Table 2: Comparison of Quantitative Analysis Methods
| Technique | Principle | Advantages | Considerations |
| HPLC-UV | Separation by chromatography, quantification by UV absorbance. | Widely available, robust, cost-effective. | Lower sensitivity and specificity compared to MS; potential for matrix interference. |
| LC-MS/MS | Separation by chromatography, quantification by mass-to-charge ratio transitions. | High sensitivity, high specificity, suitable for complex matrices. | Higher equipment cost and complexity. |
Method Validation and Robustness Studies
Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. actascientific.compharmaguideline.com For methods used to analyze this compound, validation should be conducted in accordance with guidelines from the International Council for Harmonisation (ICH), such as the Q2(R1) guideline. amsbiopharma.comich.org
Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components. ich.org This is often demonstrated by analyzing placebo samples and spiked samples.
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. actascientific.com This is typically evaluated by analyzing a minimum of five standards across the desired concentration range. ich.org
Accuracy: The closeness of the test results to the true value. It is often determined by analyzing samples with known concentrations (e.g., spiked samples) and is expressed as percent recovery. amsbiopharma.comich.org
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). pharmaguideline.comich.org
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature). actascientific.com This provides an indication of its reliability during normal usage.
Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Assessment |
| Specificity | To ensure the signal is from the analyte only. | Peak purity analysis; analysis of spiked placebo. |
| Linearity | To demonstrate a proportional response to concentration. | Analysis of 5+ concentration levels; correlation coefficient (r²) > 0.995. |
| Accuracy | To determine how close the measured value is to the true value. | Recovery studies at 3 concentration levels (e.g., 80%, 100%, 120%). |
| Precision | To assess the random error of the method. | Repeat injections/analyses (n≥6); Relative Standard Deviation (RSD) ≤ 2%. |
| Robustness | To evaluate the method's reliability with minor changes. | Varying parameters like pH, flow rate, temperature and observing impact. |
Environmental Fate and Degradation Studies
Environmental Degradation Pathways
The degradation of amines in the environment can occur through various mechanisms, primarily driven by oxidative and biological processes. ieaghg.orgsintef.no These pathways are crucial in determining the compound's residence time and its potential impact on ecosystems.
Oxidative degradation is a significant pathway for the transformation of amines in the environment, particularly in the atmosphere and in aquatic systems in the presence of reactive oxygen species. acs.org For 3-(2-Methoxyphenoxy)propan-1-amine, several oxidative reactions can be anticipated. The primary amine group is susceptible to oxidation, which can lead to the formation of aldehydes, ammonia, and other smaller alkylamines. acs.orgnih.gov The presence of a methoxy (B1213986) group on the phenoxy ring can also influence the reactivity of the aromatic system towards oxidative processes.
In atmospheric conditions, amines can react with hydroxyl radicals (•OH), which are highly reactive and can initiate degradation. ieaghg.org This can lead to the formation of a variety of products, including nitrosamines and nitramines, which are of environmental concern. ieaghg.orgenvirotech-online.com The rate and extent of this degradation would depend on various factors, including atmospheric conditions and the presence of other pollutants. acs.org
Biodegradation is another key process that determines the environmental persistence of organic compounds. This process involves the breakdown of substances by microorganisms. The biodegradability of amines can vary significantly depending on their chemical structure. researchgate.net While some simple alkanolamines are readily biodegradable, more complex structures or those with certain functional groups may be more resistant to microbial degradation. researchgate.net
For this compound, the presence of the ether linkage and the aromatic ring may influence its biodegradability. While specific studies on this compound are lacking, research on other amines suggests that tertiary amines and those with quaternary carbon atoms tend to exhibit lower biodegradability. researchgate.net The rate of biodegradation in soil and water would be influenced by factors such as the microbial population, temperature, and nutrient availability. researchgate.net
Formation of Degradation Products and Their Research Implications
The degradation of this compound is expected to produce a range of transformation products. The identification and study of these products are essential for a comprehensive environmental risk assessment.
Based on general amine degradation pathways, potential degradation products could include:
Ammonia and smaller alkylamines: Formed from the breakdown of the primary amine group. acs.orgnih.gov
Aldehydes and carboxylic acids: Resulting from the oxidation of the propanamine chain. nih.gov
Phenolic compounds: Arising from the cleavage of the ether bond.
Nitrosamines and nitramines: Potentially formed through atmospheric reactions, which are a focus of environmental health research due to their carcinogenic potential. ieaghg.orgenvirotech-online.com
The table below summarizes potential degradation products and their likely formation pathways based on general knowledge of amine chemistry.
| Potential Degradation Product | Likely Formation Pathway | Research Implication |
| Ammonia | Oxidative degradation of the primary amine | Contributes to nitrogen loading in ecosystems |
| Formaldehyde/Acetaldehyde | Oxidative cleavage of the carbon chain | Volatile organic compounds with potential health effects |
| 2-Methoxyphenol | Cleavage of the ether linkage | Potential for further degradation or persistence |
| Nitrosamines | Reaction with nitrogen oxides in the atmosphere | Known carcinogens requiring monitoring |
The study of these degradation products is crucial. For instance, the formation of persistent and toxic products would have significant implications for environmental quality and human health. ieaghg.orgenvirotech-online.com Research into the degradation of amines used in industrial processes, such as CO2 capture, highlights the importance of understanding the full life cycle of these chemicals, from their intended use to their ultimate environmental fate. acs.orgnih.gov The lack of specific data for this compound underscores the need for further research to accurately assess its environmental behavior and potential impacts.
Future Directions and Research Opportunities
Emerging Research Trends for Related Phenoxypropylamine Derivatives
The broader family of phenoxypropylamine derivatives is currently a subject of significant research interest, particularly in the realm of pharmacology. A notable trend is the investigation of these compounds as antidepressants and antiulcer agents. For instance, research into phenoxypropylamine derivatives has demonstrated their potential to exhibit significant gastric acid antisecretory activity. nih.gov Furthermore, studies on phenylpiperazine derivatives, which share structural similarities, have shown strong antidepressant-like activity in preclinical models. google.com These findings suggest a promising avenue for the development of new therapeutic agents based on the phenoxypropylamine scaffold.
Potential for Novel Therapeutic Applications
The therapeutic potential of derivatives of 3-(2-Methoxyphenoxy)propan-1-amine is most prominently highlighted by the development of Nisoxetine. Nisoxetine, chemically known as N-methyl-3-(2-methoxyphenoxy)-3-phenylpropan-1-amine, is a selective norepinephrine (B1679862) reuptake inhibitor that was developed in the 1970s and investigated as an antidepressant. nih.gov Although not currently in widespread clinical use, its development underscores the potential of the 2-methoxyphenoxypropylamine backbone in modulating key neurotransmitter systems. Preclinical studies with Nisoxetine demonstrated its antidepressant properties with the added benefit of having minimal anticholinergic activity and reduced effects on cardiac conduction compared to traditional tricyclic antidepressants.
The exploration of phenoxypropylamine derivatives extends beyond depression. For example, some have been synthesized and evaluated for their antiulcer properties. nih.gov The structural similarities to other biologically active molecules suggest that with further modification, these compounds could be investigated for a range of other therapeutic applications. The core structure provides a versatile scaffold for medicinal chemists to develop new compounds with tailored activities.
Advanced Materials Science Applications
While the primary research focus for phenoxypropylamine derivatives has been in the biomedical field, their unique chemical structures suggest potential applications in materials science. The presence of both an aromatic ring and a reactive amine group makes them interesting candidates as monomers or building blocks for the synthesis of novel polymers. The amine functionality can readily participate in polymerization reactions, such as the formation of polyamides or polyimides, which are known for their thermal stability and mechanical strength.
Furthermore, the phenoxy aspect of the molecule could be functionalized to introduce specific properties into a material, such as flame retardancy or altered optical properties. The ability to tailor the substituents on the phenyl ring allows for fine-tuning of the resulting material's characteristics. Research in this area is still in its nascent stages, but the versatility of the phenoxypropylamine structure presents a compelling opportunity for the design of new functional materials.
Development of Green Chemistry Synthetic Routes
The synthesis of amines and ether compounds is an area where the principles of green chemistry are increasingly being applied. For the production of related ether amines, such as 3-methoxy propylamine, catalytic processes are being developed to improve efficiency and reduce waste. One patented method describes a continuous catalytic ammonolysis process in the vapor phase, which offers advantages such as simple process flow, high conversion efficiency, and good selectivity. google.com
Another approach involves the use of bi-functional heterogeneous catalysts for the direct and selective hydrogenation coupling of unsaturated aldehydes with alcohols to produce unsaturated ethers. Such catalytic systems, which are often low-cost and environmentally friendly, could be adapted for the synthesis of this compound and its derivatives. The goal is to move away from traditional multi-step syntheses that often involve hazardous reagents and generate significant waste, towards more sustainable and atom-economical routes. Research into one-pot syntheses and the use of recyclable catalysts are key aspects of this ongoing effort.
Interdisciplinary Research Synergies
The future of research into this compound and its derivatives will likely be characterized by increasing interdisciplinary collaboration. The link between the chemical structure of these compounds and their biological activity necessitates a close partnership between synthetic chemists and pharmacologists. The design and synthesis of new derivatives with specific therapeutic targets will rely on a deep understanding of their structure-activity relationships.
Furthermore, the potential application of these compounds in materials science opens up avenues for collaboration with polymer chemists and materials scientists. The development of new functional polymers based on the phenoxypropylamine scaffold would require a combined expertise in organic synthesis and material characterization. As the understanding of this class of compounds grows, so too will the opportunities for synergistic research that bridges traditional scientific disciplines, leading to innovations in both medicine and materials.
Q & A
Q. What are the common synthetic routes for 3-(2-Methoxyphenoxy)propan-1-amine, and how can purity be optimized?
Q. How can researchers design experiments to investigate this compound’s modulation of enzyme activity?
- Methodological Answer : Use in vitro enzyme inhibition assays (e.g., fluorometric or colorimetric kits) with targets like monoamine oxidases (MAOs) or cytochrome P450 isoforms. For example:
Prepare enzyme solutions (e.g., recombinant MAO-A) in phosphate buffer (pH 7.4).
Incubate with compound (1–100 µM) and substrate (e.g., kynuramine for MAO-A).
Measure product formation (e.g., 4-hydroxyquinoline) via fluorescence (Ex/Em: 315/360 nm). IC₅₀ values are derived from dose-response curves .
Parallel molecular docking (e.g., AutoDock Vina) predicts binding modes to active sites .
Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell lines, incubation times). Mitigation strategies include:
- Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and protocols across labs.
- SAR Analysis : Compare analogs (e.g., nitro vs. methoxy substituents) to identify critical functional groups. For example, 3-(2-Methoxy-4-nitrophenoxy)propan-1-amine shows enhanced MAO-B inhibition (IC₅₀ = 2.1 µM) vs. the non-nitrated analog (IC₅₀ = 15 µM) .
- Meta-Analysis : Pool data from multiple studies using tools like RevMan to assess effect sizes.
Q. How can researchers develop validated analytical methods for quantifying this compound in biological matrices?
- Methodological Answer : Develop a LC-MS/MS method:
Sample Preparation : Plasma proteins precipitated with acetonitrile (1:3 v/v).
Chromatography : HILIC column (mobile phase: 10 mM ammonium acetate in acetonitrile/water 85:15).
Detection : MRM transitions m/z 195.2 → 138.1 (quantifier) and 195.2 → 121.0 (qualifier). Validate per ICH guidelines (linearity: R² > 0.99; LOD: 0.1 ng/mL) .
Q. What approaches are used to study structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer :
-
Analog Synthesis : Modify substituents (e.g., halogenation at the phenyl ring or alkyl chain elongation) .
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Biological Testing : Screen analogs against target panels (e.g., GPCRs, kinases) using high-throughput screening (HTS).
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Computational Modeling : Generate 3D-QSAR models (e.g., CoMFA) to correlate structural features (e.g., logP, polar surface area) with activity .
- Data Table : SAR of Key Derivatives
| Derivative | Substituent | MAO-B IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|---|
| Parent | 2-MeO | 15.0 | 12.5 |
| Nitro | 4-NO₂ | 2.1 | 8.2 |
| Fluoro | 4-F | 9.8 | 10.7 |
Q. How can the stability of this compound under physiological conditions be assessed?
- Methodological Answer : Conduct stability studies in simulated biological fluids:
pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24h. Monitor degradation via HPLC (e.g., 10% degradation at pH 7.4) .
Plasma Stability : Incubate compound (10 µg/mL) in rat plasma (37°C). Quench with acetonitrile at 0, 1, 2, 4h. Calculate half-life (t₁/₂ > 6h indicates stability) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
